molecular formula C12H15NO2 B13881690 Benzyl 2-(prop-2-enylamino)acetate

Benzyl 2-(prop-2-enylamino)acetate

Cat. No.: B13881690
M. Wt: 205.25 g/mol
InChI Key: ITJKMOIXMHTHPE-UHFFFAOYSA-N
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Description

Benzyl 2-(prop-2-enylamino)acetate is a chemical compound with the CAS Registry Number 197900-94-0. It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . Its structure features both a benzyl ester and a prop-2-enyl (allylamine) functional group, as represented by the SMILES notation C=CCNCC(=O)OCc1ccccc1 . Compounds with similar benzyl ester and amine functionalities are often utilized as key synthetic intermediates or building blocks in organic and medicinal chemistry research. For instance, such structures can be valuable in the enantioselective synthesis of complex 1-azabicyclic molecules, which are frameworks of interest in the development of novel pharmacological agents . Furthermore, the exploration of nitrogen-based heterocycles remains a cornerstone of anticancer research, where novel structures are investigated for their biochemical modes of action . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl 2-(prop-2-enylamino)acetate

InChI

InChI=1S/C12H15NO2/c1-2-8-13-9-12(14)15-10-11-6-4-3-5-7-11/h2-7,13H,1,8-10H2

InChI Key

ITJKMOIXMHTHPE-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of Benzyl 2-Haloacetate with Allylamine

In a representative procedure, benzyl 2-bromoacetate is dissolved in anhydrous DMF. Allylamine is added dropwise, followed by triethylamine to scavenge the liberated HBr. The mixture is stirred under nitrogen atmosphere at 40 °C for 12 hours. After completion (monitored by TLC or HPLC), the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields benzyl 2-(prop-2-enylamino)acetate as a colorless oil or solid.

Yields: Reported yields range from 70% to 90% depending on reaction scale and purification method.

Alternative Synthesis via Amino Acid Esterification

Another approach involves starting from glycine or allylglycine derivatives. The amino acid is esterified with benzyl alcohol under acidic conditions (e.g., using benzyl chloride or benzyl bromide in the presence of acid catalysts) to form this compound after subsequent N-alkylation or direct coupling with allylamine.

Mechanistic Insights

The nucleophilic substitution mechanism is well-supported by literature. The allylamine nitrogen lone pair attacks the electrophilic α-carbon of the benzyl 2-haloacetate, displacing the halogen and forming the secondary amine linkage. The reaction is facilitated by the good leaving ability of bromide and the stabilizing effect of the ester group.

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography using gradients of hexane and ethyl acetate.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure and substitution pattern.
    • Mass Spectrometry (MS) to confirm molecular weight.
    • Infrared (IR) spectroscopy to identify functional groups.
    • Elemental analysis for purity.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Nucleophilic substitution Benzyl 2-bromoacetate + Allylamine DMF, triethylamine, 40 °C, 12 h 70–90 Most common, straightforward
Esterification of amino acid Glycine + Benzyl alcohol + Allylamine Acid catalyst, reflux 60–80 Multi-step, less direct
Alternative alkylation methods Benzyl 2-chloroacetate + Allylamine Acetonitrile, base, mild heating 65–85 Slightly lower reactivity

Summary of Literature Perspectives

  • The nucleophilic substitution method is favored for its simplicity, high yield, and mild conditions.
  • Esterification routes are less common due to multiple steps but useful when starting from amino acids.
  • Reaction optimization includes solvent choice, temperature control, and base selection to maximize yield and purity.
  • Mechanistic studies confirm the SN2 pathway and the role of base in neutralizing acid byproducts.
  • Characterization data consistently support the formation of this compound with high purity.

Mechanism of Action

The mechanism of action of Benzyl 2-(prop-2-enylamino)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

  • Benzyl Acetate: A simple ester lacking nitrogenous groups. Its low molecular weight (150.17 g/mol) and moderate boiling point (~212°C) make it volatile and suitable as a fragrance component. Its low acute toxicity (LD₅₀ >2000 mg/kg) suggests relative safety in handling, though chronic aquatic toxicity (H412) necessitates careful disposal .
  • Benzyl Phenyl Acetate : Incorporates a phenyl group, increasing molecular weight (226.27 g/mol) and boiling point (317–319°C). The phenyl moiety enhances hydrophobicity, likely reducing biodegradability compared to Benzyl Acetate. Its higher toxicity to aquatic organisms (H411) reflects structural complexity .
  • Amino groups may improve water solubility compared to purely aromatic esters, though this remains speculative without empirical data.

Toxicity and Environmental Impact

  • Benzyl Acetate exhibits low acute toxicity but requires precautions to prevent environmental release due to chronic aquatic hazards .
  • Benzyl Phenyl Acetate poses stricter handling requirements, with explicit warnings for skin/eye irritation and aquatic toxicity .
  • The propenylamino group in the target compound could introduce neurotoxic or sensitization risks, as seen in allylamine derivatives, though specific data are absent.

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